2-amino-8-methyl-1H-quinazolin-4-one
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Overview
Description
The compound with the identifier “2-amino-8-methyl-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-8-methyl-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize costs. This often involves the use of large-scale reactors and continuous production processes.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-amino-8-methyl-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-amino-8-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play a role in the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-8-methyl-1H-quinazolin-4-one include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical backbones.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for research and application in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and wide range of reactions make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
2-amino-8-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZAHIPYDRNRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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